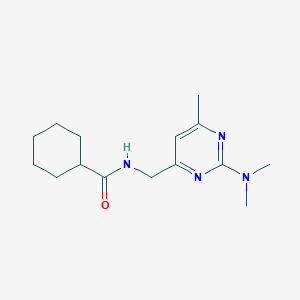
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide is a synthetic organic compound characterized by the presence of a dimethylamino group, a methylpyrimidinyl moiety, and a cyclohexanecarboxamide structure. This unique compound finds utility in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide typically involves a multi-step process starting from readily available starting materials. The synthesis can be approached via:
Formation of the Methylpyrimidine Derivative: Initial reaction involves the formation of the 2-(dimethylamino)-6-methylpyrimidine derivative through methylation and amination reactions under controlled temperature and pressure.
Attachment to Cyclohexanecarboxamide: The pyrimidine derivative is then reacted with cyclohexanecarboxylic acid or its derivatives using coupling agents such as EDCI or DCC to form the final compound.
Purification: The resultant product is purified using chromatography techniques to ensure high purity and yield.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves continuous flow processes, optimizing reaction conditions to improve efficiency and reduce costs. Catalysts and automated systems are employed to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid to form N-oxides.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can produce amine derivatives.
Substitution: Substitution reactions at the pyrimidine ring are possible using halogenating agents or nucleophiles.
Common Reagents and Conditions
Reactions involving this compound often utilize reagents like:
Palladium catalysts: For hydrogenation or cross-coupling reactions.
Lewis acids: Such as aluminum chloride for electrophilic aromatic substitution.
Bases: Like sodium hydride for deprotonation and nucleophilic substitution.
Major Products
Oxidized Derivatives: N-oxide forms of the compound.
Reduced Products: Amine derivatives post reduction.
Substituted Products: Various halogenated or nucleophile-substituted compounds on the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of complex molecules, particularly in drug discovery and development processes.
Biology
Biologically, N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide is studied for its interaction with specific enzymes and proteins, making it valuable in enzyme inhibition studies.
Medicine
In medicinal chemistry, it is explored for potential therapeutic applications due to its unique pharmacophore, contributing to drug design and pharmacokinetics research.
Industry
Industrial applications include its use in the development of agrochemicals and fine chemicals, benefiting from its chemical stability and reactivity.
Mechanism of Action
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide exerts its effects primarily by interacting with molecular targets such as receptors and enzymes. The dimethylamino and pyrimidinyl groups play crucial roles in binding to active sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzamide
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxylate
Unique Aspects
Compared to similar compounds, N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide features a cyclohexane ring, which imparts unique steric and electronic properties, enhancing its reactivity and interaction with biological targets. The cyclohexane moiety also provides increased hydrophobic character, influencing its solubility and bioavailability.
This compound's unique structural features and versatile reactivity make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11-9-13(18-15(17-11)19(2)3)10-16-14(20)12-7-5-4-6-8-12/h9,12H,4-8,10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZXGIUVQMZCJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
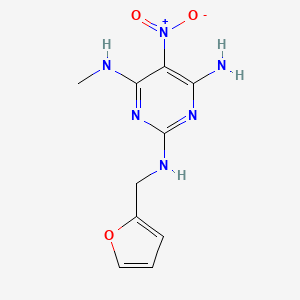
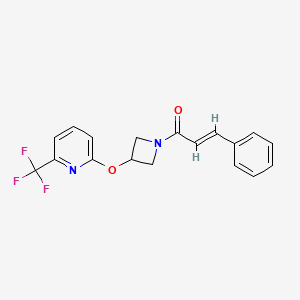
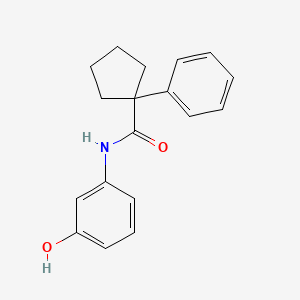
![1-(1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2936593.png)
![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936596.png)
![N-(1-cyanocyclopentyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2936598.png)
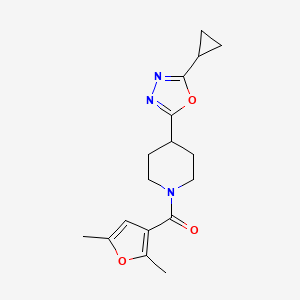
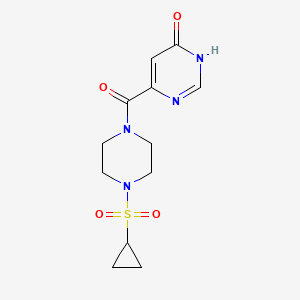
![2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2936602.png)
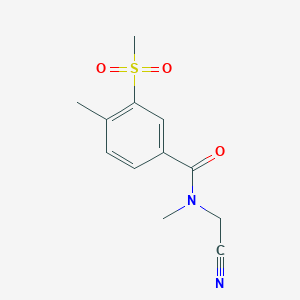
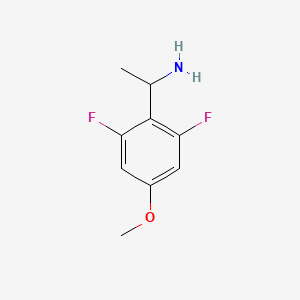
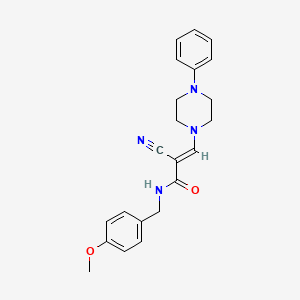
![3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2936608.png)
![2-amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936609.png)
